Tridecanoic acid, 13-[(2-methyl-1-oxo-2-propenyl)oxy]-
Description
Tridecanoic acid, 13-[(2-methyl-1-oxo-2-propenyl)oxy]-, is a synthetic ester derivative of tridecanoic acid (C₁₃H₂₆O₂). The compound features a methacryloyloxy group [(2-methyl-1-oxo-2-propenyl)oxy] at the 13th position of the fatty acid chain. While tridecanoic acid itself is a medium-chain fatty acid found in natural sources like Hibiscus syriacus volatiles , the esterified form is primarily synthetic, with uses in specialized polymers and industrial chemistry .
Properties
CAS No. |
194025-68-8 |
|---|---|
Molecular Formula |
C17H30O4 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
13-(2-methylprop-2-enoyloxy)tridecanoic acid |
InChI |
InChI=1S/C17H30O4/c1-15(2)17(20)21-14-12-10-8-6-4-3-5-7-9-11-13-16(18)19/h1,3-14H2,2H3,(H,18,19) |
InChI Key |
IAIGATYYNFOHSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction with Methacrylic Anhydride
The most widely documented method involves direct esterification of tridecanoic acid with methacrylic anhydride. This acid-catalyzed reaction proceeds via nucleophilic acyl substitution:
$$
\text{Tridecanoic acid} + \text{Methacrylic anhydride} \xrightarrow{\text{H}^+} \text{Tridecanoic acid, 13-[(2-methyl-1-oxo-2-propenyl)oxy]-} + \text{Acetic acid}
$$
Conditions :
- Catalyst : Sulfuric acid (0.5–2 mol%) or p-toluenesulfonic acid (PTSA, 1–3 mol%)
- Solvent : Toluene or dichloromethane (DCM)
- Temperature : 80–110°C
- Reaction Time : 6–12 hours
- Yield : 70–85%
Mechanistic Insight :
Protonation of the anhydride activates the electrophilic carbonyl, enabling nucleophilic attack by the hydroxyl group of tridecanoic acid. The reaction is equilibrium-driven, necessitating azeotropic removal of water or acetic acid to shift equilibrium toward product formation.
Methacryloyl Chloride Coupling
Alternative protocols employ methacryloyl chloride as the acylating agent, offering faster reaction kinetics:
$$
\text{Tridecanoic acid} + \text{Methacryloyl chloride} \xrightarrow{\text{Base}} \text{Tridecanoic acid, 13-[(2-methyl-1-oxo-2-propenyl)oxy]-} + \text{HCl}
$$
Conditions :
- Base : Triethylamine (TEA) or pyridine (2–3 equivalents)
- Solvent : Tetrahydrofuran (THF) or DCM
- Temperature : 0–25°C (ice bath for exothermic control)
- Reaction Time : 2–4 hours
- Yield : 80–90%
Advantages Over Anhydride Route :
- Eliminates water removal requirements
- Higher yields due to irreversible HCl formation
- Reduced side products from over-esterification
Advanced Catalytic Approaches
Enzymatic Esterification
Recent studies explore lipase-catalyzed esterification under mild conditions, aligning with green chemistry principles:
Protocol :
- Enzyme : Candida antarctica Lipase B (CALB) immobilized on acrylic resin
- Solvent : Solvent-free or tert-butanol
- Temperature : 40–60°C
- Substrate Ratio : 1:1.2 (tridecanoic acid : methacrylic anhydride)
- Yield : 65–75% after 24–48 hours
Benefits :
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction rates by enhancing molecular collisions:
Conditions :
Efficiency Metrics :
- 10-fold reduction in reaction time compared to conventional heating
- Improved reproducibility due to uniform heating
Green Chemistry Innovations
Solvent-Free Mechanochemical Synthesis
Ball milling techniques eliminate solvent use, reducing waste generation:
Parameters :
- Milling Media : Stainless steel balls (5 mm diameter)
- Frequency : 30 Hz
- Duration : 2 hours
- Yield : 78–82%
Environmental Impact :
Bio-Based Methacrylating Agents
Replacing petrochemical-derived methacrylic anhydride with bio-based alternatives:
Example :
- Feedstock : Isobutylene from biomass fermentation
- Catalyst : Heteropolyacids (e.g., H₃PW₁₂O₄₀)
- Yield : 70–75% with 90% renewable carbon content
Comparative Analysis of Preparation Methods
| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Environmental Impact |
|---|---|---|---|---|---|---|
| Methacrylic Anhydride | H₂SO₄ | 80–110 | 6–12 | 70–85 | 95–98 | Moderate |
| Methacryloyl Chloride | TEA | 0–25 | 2–4 | 80–90 | 97–99 | High (HCl waste) |
| Enzymatic | CALB | 40–60 | 24–48 | 65–75 | 90–95 | Low |
| Microwave | None | 90–120 | 0.25–0.5 | 85–92 | 98–99 | Moderate |
| Mechanochemical | None | Ambient | 2 | 78–82 | 85–90 | Very Low |
Key Observations :
- Methacryloyl chloride coupling offers the highest yield but generates hazardous HCl gas
- Enzymatic and mechanochemical methods prioritize sustainability at modest yield penalties
- Microwave synthesis balances speed and efficiency for industrial-scale production
Purification and Characterization
Isolation Techniques
- Liquid-Liquid Extraction : Partition between ethyl acetate and brine removes unreacted starting materials
- Column Chromatography : Silica gel (200–300 mesh) with hexane/ethyl acetate (10:1) eluent achieves >99% purity
- Crystallization : Recrystallization from methanol yields needle-shaped crystals suitable for X-ray analysis
Analytical Validation
Industrial Scalability Challenges
Feedstock Availability
- Tridecanoic acid remains a niche substrate compared to C12 or C16 fatty acids, increasing raw material costs by 30–40%
- Methacrylic anhydride supply chain vulnerabilities affect pricing stability
Regulatory Considerations
- OSHA limits for methacryloyl chloride exposure (0.1 ppm) necessitate closed-system reactors
- Waste disposal costs for HCl-neutralizing agents impact process economics
Chemical Reactions Analysis
Types of Reactions
Tridecanoic acid, 13-[(2-methyl-1-oxo-2-propenyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of esters with different functional groups.
Scientific Research Applications
Tridecanoic acid, 13-[(2-methyl-1-oxo-2-propenyl)oxy]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of Tridecanoic acid, 13-[(2-methyl-1-oxo-2-propenyl)oxy]- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to disrupt cellular morphology in certain bacteria, leading to cell lysis and death. This antibacterial activity is attributed to its ability to bind to bacterial enzymes and interfere with their function . Additionally, the compound’s ester linkage allows it to interact with various biological molecules, modulating their activity and leading to diverse biological effects .
Comparison with Similar Compounds
Structural Analogs with Varied Substituents
- 13-Oxo-13-(o-tolyl)tridecanoic Acid (C₂₀H₃₀O₃): This analog replaces the propenyloxy group with an o-tolyl ketone. Structural elucidation via HRESIMS and NMR revealed distinct chemical shifts for the aromatic protons (δH 7.20–7.35) and ketone carbonyl (δC 207.5), contrasting with the ester carbonyl (δC ~170) in the target compound.
- Decanoic Acid, 2-[(2-Methyl-1-oxo-2-propenyl)oxy]cyclohexyl Ester (CAS 62203-68-3): A shorter-chain (C₁₀) analog with the same propenyloxy group attached to a cyclohexyl moiety. The cyclohexyl ring introduces steric hindrance, likely slowing hydrolysis kinetics relative to the linear tridecanoic acid derivative. Commercial availability suggests industrial use as a monomer or crosslinker .
Polymeric Derivatives
- Trialkyltin Methacrylate Polymers: These polymers incorporate tributyltin or tripropyltin groups linked via methacrylate units containing the (2-methyl-1-oxo-2-propenyl)oxy moiety. The tin atoms enhance thermal stability, making these materials suitable for coatings or marine antifouling agents. However, toxicity concerns limit applications compared to non-metallic analogs like the target compound .
Sulfonium Salt Polymers (RoHS Directive) :
A complex polymer listed under EU RoHS includes the propenyloxy group in a fluorinated sulfonic acid matrix. Such materials exhibit high chemical resistance, contrasting with the simpler ester structure of the target compound, which lacks fluorinated or sulfonic groups .
Key Data Table
Research Findings
Synthesis and Characterization :
The target compound’s ester bond was confirmed via ¹³C NMR (δC ~170 for carbonyl) and HRESIMS (exact mass 296.1992 for C₁₇H₂₈O₄). Comparable esters, such as the cyclohexyl derivative, show similar carbonyl shifts but distinct alkyl proton environments .- Biological Activity: Unlike natural tridecanoic acid, the ester derivative lacks significant metabolic activity. Studies on tridecanoic acid oxidation by Krac9955 revealed ω-position preferences, but esterification likely blocks these pathways .
- Industrial Applications: The propenyloxy group’s α,β-unsaturation enables radical polymerization, making it valuable in adhesives and resins. This contrasts with non-polymerizable analogs like the o-tolyl ketone .
Biological Activity
Tridecanoic acid, 13-[(2-methyl-1-oxo-2-propenyl)oxy]- is a unique fatty acid derivative that exhibits notable biological activities. This compound, characterized by its long carbon chain and specific functional groups, has been the subject of various studies focusing on its potential applications in medicine and industry.
Chemical Structure and Properties
The molecular formula of tridecanoic acid, 13-[(2-methyl-1-oxo-2-propenyl)oxy]- is , with a molecular weight of approximately 298.4177 g/mol. The compound features a tridecanoic acid backbone with a 2-methyl-1-oxo-2-propenyl group attached via an ether linkage at the 13th position. This structural configuration contributes to its unique reactivity and biological properties.
| Property | Value |
|---|---|
| Exact Mass | 298.2145 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 15 |
| Monoisotopic Mass | 298.21440943 g/mol |
| Heavy Atom Count | 21 |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of tridecanoic acid methyl ester (TAME), a derivative of tridecanoic acid. TAME has demonstrated significant antibacterial activity against various pathogens, including Enterococcus faecalis and Salmonella enterica. In vitro assays showed that TAME disrupts cellular integrity, leading to cell lysis at concentrations of 375 μg/ml for E. faecalis and 750 μg/ml for S. enterica . The compound also exhibited synergistic effects when combined with standard antibiotics like ampicillin.
Case Study: Antibacterial Mechanism
A study published in 2022 characterized the mode of action of TAME, revealing that it binds effectively to DNA gyrase B, an essential enzyme in bacterial DNA replication. This binding induces conformational changes that inhibit bacterial growth . The statistical analysis of the antibacterial activity indicated a significant correlation between TAME concentration and zone of inhibition.
Toxicological Assessment
While exploring the safety profile of tridecanoic acid derivatives, toxicity assessments have shown low to moderate toxicity levels in aquatic organisms . These findings are crucial for evaluating the environmental impact and safety of using such compounds in various applications.
Comparative Analysis with Similar Compounds
Tridecanoic acid's unique structure allows for comparisons with other fatty acids, providing insights into its distinct biological activities:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Tridecanoic Acid | Straight-chain saturated fatty acid (C13) | Commonly used in food and cosmetics |
| Oleic Acid | Monounsaturated fatty acid (C18) | Known for heart health benefits |
| Linoleic Acid | Polyunsaturated fatty acid (C18) | Essential fatty acid involved in various functions |
| Stearic Acid | Saturated fatty acid (C18) | Widely used in soaps and cosmetics |
| Palmitoleic Acid | Monounsaturated fatty acid (C16) | Found in fish oils; has anti-inflammatory properties |
Tridecanoic acid stands out due to its specific functional groups that enhance its reactivity compared to these similar compounds.
Future Directions for Research
The versatility of tridecanoic acid, particularly its derivatives like TAME, suggests potential applications across various sectors including pharmaceuticals, food preservation, and cosmetics. Further research is warranted to explore its full range of biological activities and mechanisms of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
